2-[6-(Phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline 2-[6-(Phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline
Brand Name: Vulcanchem
CAS No.: 951997-58-3
VCID: VC0364605
InChI: InChI=1S/C19H13N5OS/c1-2-7-14(8-3-1)25-12-17-23-24-18(21-22-19(24)26-17)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2
SMILES: C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4
Molecular Formula: C19H13N5OS
Molecular Weight: 359.4g/mol

2-[6-(Phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline

CAS No.: 951997-58-3

Main Products

VCID: VC0364605

Molecular Formula: C19H13N5OS

Molecular Weight: 359.4g/mol

2-[6-(Phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline - 951997-58-3

CAS No. 951997-58-3
Product Name 2-[6-(Phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline
Molecular Formula C19H13N5OS
Molecular Weight 359.4g/mol
IUPAC Name 6-(phenoxymethyl)-3-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C19H13N5OS/c1-2-7-14(8-3-1)25-12-17-23-24-18(21-22-19(24)26-17)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2
Standard InChIKey LFYFXCWELRQOCU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4
Canonical SMILES C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4
PubChem Compound 17598877
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator